molecular formula C9H10INO3S B12517204 2-(Methanesulfonyl)-3-methyl-1,3-benzoxazol-3-ium iodide CAS No. 685140-26-5

2-(Methanesulfonyl)-3-methyl-1,3-benzoxazol-3-ium iodide

Cat. No.: B12517204
CAS No.: 685140-26-5
M. Wt: 339.15 g/mol
InChI Key: QPHMMGCGYHBWDW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methanesulfonyl)-3-methyl-1,3-benzoxazol-3-ium iodide is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a methanesulfonyl group and a methyl group attached to the benzoxazole ring, with an iodide ion as the counterion. Benzoxazoles are known for their diverse biological activities and are used in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 2-(Methanesulfonyl)-3-methyl-1,3-benzoxazol-3-ium iodide typically involves the reaction of 3-methyl-1,3-benzoxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The iodide ion is introduced by treating the intermediate product with an iodide salt, such as sodium iodide, in an appropriate solvent.

Chemical Reactions Analysis

2-(Methanesulfonyl)-3-methyl-1,3-benzoxazol-3-ium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl group can be substituted by nucleophiles such as amines or thiols under mild conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Scientific Research Applications

2-(Methanesulfonyl)-3-methyl-1,3-benzoxazol-3-ium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various benzoxazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methanesulfonyl)-3-methyl-1,3-benzoxazol-3-ium iodide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

2-(Methanesulfonyl)-3-methyl-1,3-benzoxazol-3-ium iodide can be compared with other benzoxazole derivatives, such as:

    2-(Methanesulfonyl)-1,3-benzoxazole: Lacks the methyl group, which may affect its reactivity and biological activity.

    3-Methyl-1,3-benzoxazole: Does not have the methanesulfonyl group, which is crucial for its unique chemical properties.

    2-(Methanesulfonyl)-3-phenyl-1,3-benzoxazol-3-ium iodide: Contains a phenyl group instead of a methyl group, leading to different steric and electronic effects.

Properties

CAS No.

685140-26-5

Molecular Formula

C9H10INO3S

Molecular Weight

339.15 g/mol

IUPAC Name

3-methyl-2-methylsulfonyl-1,3-benzoxazol-3-ium;iodide

InChI

InChI=1S/C9H10NO3S.HI/c1-10-7-5-3-4-6-8(7)13-9(10)14(2,11)12;/h3-6H,1-2H3;1H/q+1;/p-1

InChI Key

QPHMMGCGYHBWDW-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=C(OC2=CC=CC=C21)S(=O)(=O)C.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.